Lipophilicity and Hydrogen Bonding Profile Comparison: Methyl 4-methoxy-1H-indazole-6-carboxylate vs. Methyl 4-hydroxy-1H-indazole-6-carboxylate
Methyl 4-methoxy-1H-indazole-6-carboxylate exhibits a computed XLogP3 value of 1.4 and contains 1 hydrogen bond donor, compared to the 4-hydroxy analog which has an XLogP3 of 1.1 and 2 hydrogen bond donors [1][2]. The target compound also has a smaller topological polar surface area (TPSA) of 64.2 Ų versus 75.2 Ų for the 4-hydroxy analog [1][2]. These differences arise from the substitution of a methoxy group (-OCH₃) for a hydroxyl group (-OH) at the 4-position.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | Methyl 4-hydroxy-1H-indazole-6-carboxylate (XLogP3 = 1.1) |
| Quantified Difference | Δ = +0.3 (higher lipophilicity for target) |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Higher lipophilicity and lower hydrogen bond donor count favor membrane permeability and oral bioavailability, critical parameters for selecting building blocks intended for cell-active or orally bioavailable drug candidates.
- [1] PubChem. Methyl 4-methoxy-1H-indazole-6-carboxylate: Computed Properties. PubChem CID 24728189. View Source
- [2] PubChem. Methyl 4-hydroxy-1H-indazole-6-carboxylate: Computed Properties. PubChem CID 135742466. View Source
